Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate
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Overview
Description
Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate is a chemical compound with a complex structure that includes a pyridine ring substituted with an ethyl ester, an aminoethyl carbamoyl group, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate typically involves multi-step organic reactions. One common method includes the reaction of 6-bromo-3-pyridinesulfonic acid with ethyl carbamate in the presence of a base, followed by the introduction of the aminoethyl group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acid derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.
Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.
Uniqueness
Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical properties such as increased solubility in water and the ability to participate in specific types of chemical reactions that are not possible with carboxylate analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
919773-05-0 |
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Molecular Formula |
C10H15N3O4S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
ethyl 6-(2-aminoethylcarbamoyl)pyridine-3-sulfonate |
InChI |
InChI=1S/C10H15N3O4S/c1-2-17-18(15,16)8-3-4-9(13-7-8)10(14)12-6-5-11/h3-4,7H,2,5-6,11H2,1H3,(H,12,14) |
InChI Key |
QNFYGZVQBOJSIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CN=C(C=C1)C(=O)NCCN |
Origin of Product |
United States |
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